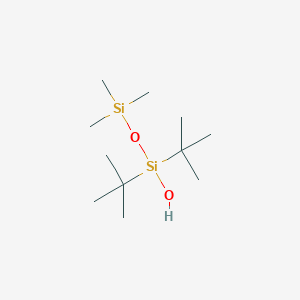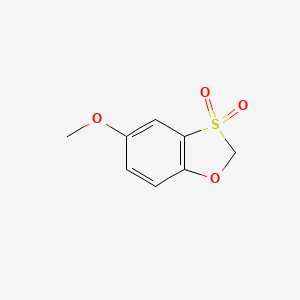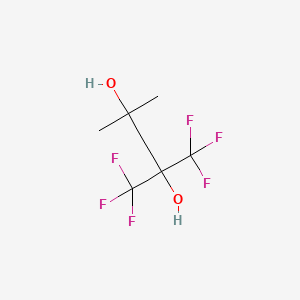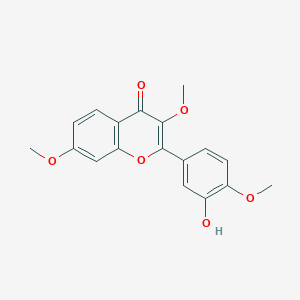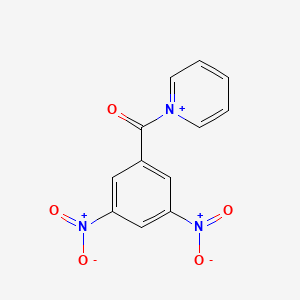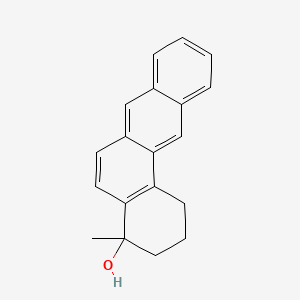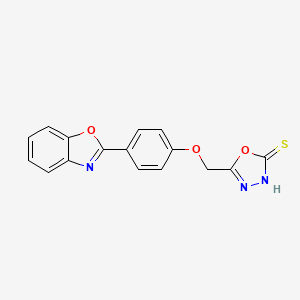
Phosphonium, bis(hydroxymethyl)diphenyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, bis(hydroxymethyl)diphenyl-, chloride is a phosphonium salt with the chemical formula [PPh2(CH2OH)2]+Cl-. This compound is characterized by the presence of two hydroxymethyl groups and two phenyl groups attached to the phosphorus atom, along with a chloride anion. It is a versatile compound used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonium, bis(hydroxymethyl)diphenyl-, chloride can be synthesized through the reaction of diphenylphosphine with formaldehyde in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{PPh}_2\text{H} + 2 \text{CH}_2\text{O} + \text{HCl} \rightarrow [\text{PPh}_2(\text{CH}_2\text{OH})_2]+\text{Cl}- ]
Industrial Production Methods
Industrial production of this compound typically involves the same reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, bis(hydroxymethyl)diphenyl-, chloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form phosphine oxides.
Substitution: The chloride anion can be substituted with other nucleophiles.
Addition: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used.
Addition: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphonium salts.
Addition: Adducts with electrophiles.
Aplicaciones Científicas De Investigación
Phosphonium, bis(hydroxymethyl)diphenyl-, chloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of phosphonium, bis(hydroxymethyl)diphenyl-, chloride involves its ability to form stable complexes with various substrates. The phosphorus atom in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new bonds and the stabilization of reaction intermediates. The hydroxymethyl groups can participate in hydrogen bonding, further stabilizing the compound and its complexes.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the hydroxymethyl groups.
Tetrakis(hydroxymethyl)phosphonium chloride: Contains four hydroxymethyl groups instead of two.
Diphenylphosphine: Lacks the hydroxymethyl groups and chloride anion.
Uniqueness
Phosphonium, bis(hydroxymethyl)diphenyl-, chloride is unique due to the presence of both hydroxymethyl and phenyl groups attached to the phosphorus atom. This combination imparts unique chemical properties, making it a versatile reagent in various chemical reactions and applications.
Propiedades
Número CAS |
96776-80-6 |
|---|---|
Fórmula molecular |
C14H16ClO2P |
Peso molecular |
282.70 g/mol |
Nombre IUPAC |
bis(hydroxymethyl)-diphenylphosphanium;chloride |
InChI |
InChI=1S/C14H16O2P.ClH/c15-11-17(12-16,13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12H2;1H/q+1;/p-1 |
Clave InChI |
OQBWLGSTUDYSJM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CO)(CO)C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



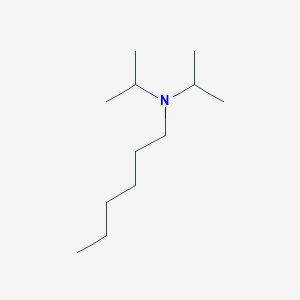

![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)

